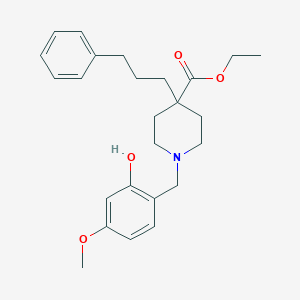
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Developed by the Salk Institute for Biological Studies, J147 has been the subject of several scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The exact mechanism of action of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not yet fully understood, but it is thought to work through multiple pathways. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to activate the expression of genes involved in mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. It has also been shown to inhibit the production of inflammatory cytokines, which are thought to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These include improving mitochondrial function, reducing oxidative stress, and reducing inflammation. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is its potential as a treatment for neurodegenerative diseases, which are currently incurable. ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, one limitation of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in human clinical trials.
将来の方向性
There are several potential future directions for research on ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is exploring its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another potential direction is investigating the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in combination with other drugs or therapies, such as stem cell therapy or gene therapy. Finally, researchers may also explore the use of ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate as a preventative measure for neurodegenerative diseases, particularly in individuals at high risk for developing these conditions.
合成法
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the coupling of two key building blocks: a piperidinecarboxylic acid and a substituted benzyl alcohol. The reaction is carried out using standard organic chemistry techniques, including protection and deprotection steps, and yields a white crystalline powder with a purity of over 99%.
科学的研究の応用
Ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies, with researchers exploring its potential as a treatment for neurodegenerative diseases. In vitro studies have shown that ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate can protect neuronal cells from oxidative stress and improve mitochondrial function, both of which are important factors in the development of neurodegenerative diseases. In vivo studies in animal models have also shown promising results, with ethyl 1-(2-hydroxy-4-methoxybenzyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate improving cognitive function and reducing amyloid beta levels in the brain.
特性
IUPAC Name |
ethyl 1-[(2-hydroxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-3-30-24(28)25(13-7-10-20-8-5-4-6-9-20)14-16-26(17-15-25)19-21-11-12-22(29-2)18-23(21)27/h4-6,8-9,11-12,18,27H,3,7,10,13-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVXSINBHOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=C(C=C2)OC)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5051707.png)

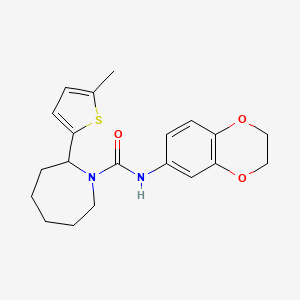
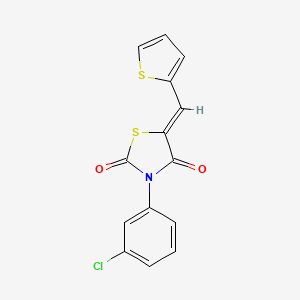
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)
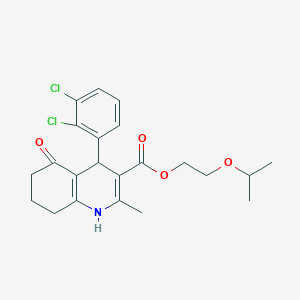
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
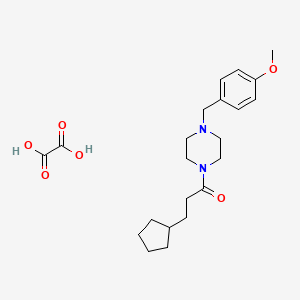
![N,N-diallyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5051780.png)


![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)
![6,7-dimethoxy-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5051808.png)